molecular formula C15H12S B8506023 5-Benzylbenzothiophene

5-Benzylbenzothiophene

Cat. No.: B8506023
M. Wt: 224.32 g/mol
InChI Key: GGZIHYZKLUYUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzothiophene (B83047) Scaffolds in Organic Synthesis

In the realm of organic synthesis, benzothiophene and its derivatives are valuable intermediates and target molecules. The development of synthetic methodologies to construct and functionalize this heterocyclic system is an active area of research. Chemists have devised numerous strategies to access benzothiophene scaffolds, including cyclization techniques, functional group interconversions, and transition-metal-catalyzed reactions. nih.govbenthamdirect.com These methods provide a versatile toolbox for creating a diverse library of benzothiophene-containing compounds. The ability to introduce various substituents at different positions on the benzothiophene ring system is crucial for tailoring the properties of the resulting molecules for applications in materials science and medicinal chemistry. researchgate.net

Role of Benzothiophene Derivatives in Medicinal Chemistry Scaffolds

The benzothiophene nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This has led to the incorporation of the benzothiophene scaffold into a multitude of biologically active compounds. nih.govrsc.org Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities. ijpsjournal.comnih.govbenthamdirect.com The structural and electronic features of the benzothiophene core, such as its planarity and the presence of an electron-rich sulfur atom, are thought to contribute to its ability to interact with enzymes and receptors. researchgate.net

The following table summarizes some of the key therapeutic areas where benzothiophene derivatives have shown promise:

Therapeutic AreaExamples of Investigated Activities
Oncology Anticancer, Antimitotic, Kinase Inhibition. ijpsjournal.comnih.govrsc.org
Infectious Diseases Antibacterial, Antifungal, Antimalarial, Antitubercular, Anti-leishmanial. nih.govbenthamdirect.comrsc.org
Inflammatory Diseases Anti-inflammatory. ijpsjournal.comnih.govrsc.org
Metabolic Disorders Antidiabetic, Anti-hyperglycemic. ijpsjournal.combenthamdirect.comrsc.org
Central Nervous System Anticonvulsant, Antidepressant, Anti-Parkinson. ijpsjournal.comrsc.org
Other Antioxidant, Estrogen Receptor Modulation. nih.govrsc.org

Several clinically approved drugs contain the benzothiophene moiety, underscoring its importance in pharmaceutical development. Notable examples include Raloxifene, a selective estrogen receptor modulator, and Zileuton, an inhibitor of leukotriene biosynthesis used in the treatment of asthma. rsc.orgrsc.org The success of these drugs continues to inspire the design and synthesis of new benzothiophene-based therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

5-benzyl-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-2-4-12(5-3-1)10-13-6-7-15-14(11-13)8-9-16-15/h1-9,11H,10H2

InChI Key

GGZIHYZKLUYUJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Mechanistic Investigations of 5 Benzylbenzothiophene Formation and Transformations

Reaction Pathway Elucidation

The formation of complex benzothiophene (B83047) structures is often achieved through cascade reactions, where multiple chemical transformations occur in a single synthetic operation. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for such transformations.

The NHC-catalyzed synthesis of axially chiral benzothiophene-fused biaryls, which shares mechanistic features with the formation of substituted benzothiophenes, has been elucidated through density functional theory (DFT) calculations. rsc.org The fundamental pathway involves a series of coordinated steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the NHC catalyst on an enal, leading to the formation of a Breslow intermediate. beilstein-journals.org

rsc.orgbeilstein-journals.org-Proton Transfer: A subsequent proton transfer step occurs within the intermediate. rsc.org

Oxidation: The intermediate undergoes oxidation. rsc.org

Stereoselective C-C Bond Formation: This is a crucial step where the stereochemistry of the final product is often determined. The oxidized intermediate reacts with another substrate, in this case, a molecule like 2-benzyl-benzothiophene-3-carbaldehyde, to form a new carbon-carbon bond. rsc.org

Intramolecular [2+2] Cycloaddition: A cycloaddition reaction then takes place within the molecule. rsc.org

Dissociation of NHC: The NHC catalyst is released, allowing it to participate in another catalytic cycle. rsc.org

Release of CO2: A molecule of carbon dioxide is eliminated. rsc.org

Transformation to Axial Chirality: In the case of biaryl synthesis, a final transformation establishes the axial chirality. rsc.org

This cascade of reactions, involving arene formation through a [2+4] annulation, decarboxylation, and oxidative aromatization, allows for the conversion of central chirality to axial chirality. researchgate.net

Origin of Stereoselectivity

Achieving high levels of chemo- and stereoselectivity is a primary goal in modern organic synthesis. In the organocatalytic formation of substituted benzothiophenes, the origin of this selectivity is a subject of detailed investigation.

Non-covalent interactions are crucial in controlling the stereoselectivity of organocatalytic reactions. nih.govnih.gov These interactions, while weak, can collectively exert a significant influence on the geometry and energy of transition states. nih.gov In the NHC-catalyzed synthesis of benzothiophene derivatives, hydrogen bonding has been identified as a key factor in stabilizing the stereoselective transition states. rsc.org Analyses such as non-covalent interaction (NCI) and atoms-in-molecules (AIM) have demonstrated the importance of these hydrogen bonds in determining the stability of key intermediates and transition states, thus dictating the stereochemical outcome of the reaction. rsc.org The strategic placement of functional groups capable of forming hydrogen bonds within the catalyst or substrate can therefore be used to enhance stereocontrol.

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. researchgate.net In the study of 5-benzylbenzothiophene formation and related transformations, computational methods have provided insights that are often difficult to obtain through experimental means alone.

DFT calculations have been successfully employed to map out the entire reaction pathway for the NHC-catalyzed synthesis of axially chiral benzothiophene-fused biaryls. rsc.org These studies have not only identified the sequence of elementary steps but have also provided detailed information about the structures and energies of reactants, intermediates, transition states, and products. This allows for a quantitative understanding of the reaction kinetics and thermodynamics.

Furthermore, computational models can rationalize the origins of stereoselectivity by comparing the energies of competing transition states leading to different stereoisomers. rsc.org By analyzing the non-covalent interactions within these transition states, researchers can pinpoint the specific interactions responsible for the observed selectivity. rsc.org This knowledge is invaluable for the rational design of new and more efficient catalysts and for optimizing reaction conditions to achieve desired synthetic outcomes.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.netnih.gov It offers a balance between computational cost and accuracy, making it well-suited for studying the complex potential energy surfaces of chemical reactions. pku.edu.cn In the context of this compound, DFT calculations can be employed to explore various potential pathways for its synthesis, such as the cyclization of a substituted styrene (B11656) with a sulfur source, or its subsequent functionalization.

A typical DFT study of a reaction mechanism involves several key steps. Initially, the geometries of the reactants, products, and any proposed intermediates are optimized to find their lowest energy structures. Following this, the transition state (TS) connecting the reactants and products (or intermediates) is located. The transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction, which is a critical parameter in determining the reaction rate. nih.gov

For a hypothetical intramolecular cyclization reaction to form a derivative of this compound, DFT calculations could be used to compare different possible cyclization routes. For instance, the calculations could elucidate whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a stable intermediate. The relative energies of the transition states for each pathway would reveal the most favorable reaction channel.

Below is an illustrative data table showcasing the kind of information that can be obtained from DFT calculations for a hypothetical reaction step in the transformation of this compound. The data presented is hypothetical and serves to demonstrate the typical output of such a computational study.

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactant (this compound derivative)0.00
Transition State (TS1)+25.31
Intermediate (INT1)-5.20
Transition State (TS2)+15.81
Product-12.70

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. researchgate.netfrontiersin.org For a molecule like this compound, which possesses both a planar benzothiophene ring system and a flexible benzyl (B1604629) group, intramolecular NCIs can significantly influence its conformational preferences and the stereoselectivity of its reactions. NCI analysis is a computational tool that allows for the visualization and characterization of these weak interactions in real space. researchgate.net

The NCI method is based on the electron density (ρ) and its reduced density gradient (s). Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions. By plotting the reduced density gradient against the electron density, different types of interactions can be distinguished. A color-coded map of these interactions can then be generated and overlaid onto the molecular structure, providing a visually intuitive representation of the non-covalent interactions. Typically, blue surfaces indicate strong, attractive interactions (like hydrogen bonds), green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. researchgate.net

In the case of this compound, NCI analysis could be used to investigate potential π-π stacking interactions between the benzene (B151609) ring of the benzyl group and the benzothiophene moiety. stfc.ac.uknih.gov It could also reveal the presence of C-H···π interactions, where a hydrogen atom of the benzyl group interacts with the electron-rich aromatic system of the benzothiophene. Understanding these interactions is vital for predicting the most stable conformer of the molecule and for explaining the facial selectivity in reactions where a reagent approaches the aromatic system.

The following table provides a hypothetical summary of the types of non-covalent interactions that could be identified in this compound using NCI analysis.

Interaction TypeInteracting MoietiesExpected NCI Plot ColorSignificance
π-π StackingBenzene ring and Benzothiophene ringGreenContributes to conformational stability
C-H···πBenzyl C-H and Benzothiophene π-systemGreenInfluences the orientation of the benzyl group
van der WaalsThroughout the moleculeGreenGeneral attractive forces
Steric RepulsionOverlapping atomic regions in strained conformersRedDestabilizes certain conformations

Atoms-in-Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This partitioning allows for the quantitative analysis of chemical bonds and other interactions based on the topological properties of the electron density. AIM analysis is a powerful tool for characterizing the nature of chemical bonds, including covalent bonds, ionic bonds, and weaker non-covalent interactions. nih.govuit.no

The central concept in AIM theory is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide valuable information about the nature of the bond. For example, a high value of ρ(r) and a negative Laplacian are characteristic of a covalent bond, indicating a significant accumulation of electron density between the nuclei. Conversely, a low value of ρ(r) and a positive Laplacian are indicative of a closed-shell interaction, such as a van der Waals interaction or an ionic bond. nih.gov

In the study of the reaction mechanisms of this compound, AIM analysis could be applied to characterize the bonding in transition states and intermediates. For instance, in a bond-forming or bond-breaking step, the evolution of the BCP along the reaction coordinate can be monitored to gain insight into the mechanism. AIM can also be used to quantify the strength of non-covalent interactions, providing a more quantitative complement to the qualitative picture offered by NCI analysis.

The table below presents hypothetical AIM data for different types of bonds that could be present in a reaction intermediate involving this compound. This data illustrates how AIM parameters can be used to differentiate between various chemical interactions.

Bond Typeρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Interpretation
C-C (aromatic)0.310-0.850-0.320Covalent bond
C-S0.180-0.250-0.150Polar covalent bond
C-H0.280-0.950-0.290Covalent bond
Intramolecular C-H···π0.015+0.050+0.001Weak non-covalent interaction

Derivatization and Subsequent Chemical Transformations of 5 Benzylbenzothiophene Scaffolds

Strategies for Functionalization and Diversification

The functionalization of the benzothiophene (B83047) scaffold is a key area of research, aiming to introduce a variety of chemical groups to modulate the molecule's properties. nih.gov These strategies often involve transition-metal-catalyzed reactions, cyclization techniques, and modifications of existing functional groups. nih.gov For a 5-benzylbenzothiophene scaffold, functionalization can be targeted at several positions, including the thiophene (B33073) ring (positions 2 and 3) and the benzene (B151609) ring of the benzothiophene core.

Recent reviews highlight various synthetic strategies for the functionalization of benzo-fused heteroaromatic derivatives, including benzothiophene. researchgate.net These methods encompass C-H activation, cross-coupling reactions, metal catalysis, and organocatalysis. researchgate.net The choice of strategy depends on the desired substituent and its position on the benzothiophene ring.

Table 1: Selected Functionalization Strategies for Benzothiophene Scaffolds

Strategy Description Potential Application to this compound
C-H Activation Direct functionalization of C-H bonds, often catalyzed by transition metals, allowing for the introduction of aryl, alkyl, or other groups. Could be used to introduce substituents at the C2, C3, C4, C6, or C7 positions of the this compound core.
Cross-Coupling Reactions Reactions like Suzuki, Stille, and Heck couplings are used to form carbon-carbon bonds, typically requiring a pre-functionalized (e.g., halogenated) benzothiophene. If starting with a halogenated this compound, various aryl or vinyl groups could be introduced.
Cyclization Techniques Construction of the benzothiophene ring from acyclic precursors, which can incorporate desired functional groups from the start. Synthesis of this compound derivatives with specific substituents on the thiophene or benzene ring.

| Functional Group Modifications | Conversion of one functional group into another, such as the reduction of a nitro group or the oxidation of a sulfide. | A nitro group on the this compound scaffold could be reduced to an amine, which can then be further derivatized. |

Chemical Editing and Post-Cycloaddition Modifications

Chemical editing refers to the precise modification of a molecule's structure after its initial synthesis. Post-cycloaddition modifications are a subset of these techniques, where a molecule formed through a cycloaddition reaction is further altered.

A notable example of post-cycloaddition modification is the dearomative [3 + 2] cycloaddition reaction of 3-nitrobenzothiophenes with nonstabilized azomethine ylides. nih.gov This reaction yields functionalized fused tricyclic benzo nih.govresearchgate.netthieno[2,3-c]pyrroles. nih.gov Although this specific example uses a 3-nitrobenzothiophene, the principle could be applied to a this compound scaffold that has been appropriately functionalized with an electron-withdrawing group like a nitro group. The resulting cycloadducts can then undergo further synthetic transformations, highlighting the utility of this approach. nih.gov

Table 2: Example of Post-Cycloaddition Modification

Reaction Reactants Product Significance

Conversion of Axially Chiral Benzothiophene-Fused Biaryls into Other Useful Motifs

Axially chiral biaryls are compounds that are chiral due to restricted rotation around a single bond. Benzothiophene-fused biaryls are a class of these compounds that have gained significant interest. The enantioselective synthesis of these molecules can be achieved through methods such as N-heterocyclic carbene (NHC) catalyzed arene formation. researchgate.net

Once synthesized, these axially chiral benzothiophene-fused biaryls can be converted into other useful motifs, expanding their applications. For instance, the mercapto group in axially chiral cross-coupling products of dibenzothiophenes can be transformed into various other functional groups via a methylsulfinyl group intermediate. nih.govacs.org This allows for the synthesis of a diverse range of chiral ligands and molecules with potential applications in asymmetric catalysis.

Research has demonstrated the conversion of these biaryls into other valuable structures, such as axially chiral thiourea, urea, and phosphine (B1218219) derivatives. researchgate.net These transformations showcase the versatility of the benzothiophene-fused biaryl scaffold as a building block in the synthesis of complex chiral molecules.

Table 3: Transformations of Axially Chiral Benzothiophene-Fused Biaryls

Starting Material Transformation Product Potential Application
Axially chiral benzothiophene-fused biaryl with a nitro group Reduction of the nitro group to an amine, followed by reaction with an isothiocyanate. Axially chiral thiourea Chiral catalyst or ligand in asymmetric synthesis. researchgate.net
Axially chiral benzothiophene-fused biaryl with a nitro group Reduction of the nitro group to an amine, followed by reaction with an isocyanate. Axially chiral urea Chiral catalyst or ligand in asymmetric synthesis. researchgate.net

Computational Studies on 5 Benzylbenzothiophene and Its Analogues

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the exploration of molecular conformations, stability, and dynamics. These techniques are particularly valuable for understanding the behavior of flexible molecules such as 5-Benzylbenzothiophene, which possesses rotational freedom around the bond connecting the benzyl (B1604629) group to the benzothiophene (B83047) core.

Conformational analysis is employed to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. For benzothiophene derivatives, various computational methods can be utilized to explore the potential energy surface associated with bond rotations.

In a study on related p-methoxybenzoyl derivatives of benzo[b]thiophene, the conformational preferences were investigated. It was found that for 2-substituted benzo[b]thiophene derivatives, the S,O-cis(Z) conformation was more abundant in the equilibrium mixture of two nearly planar conformers. For the 3-substituted counterparts, the predominant conformation was the X,O-trans type, with a similar degree of distortion from planarity. In these molecules, the p-methoxyphenyl ring was found to be twisted approximately 30° from the carbonyl plane rsc.org. While this study does not directly analyze this compound, the methodologies are applicable. For this compound, the key dihedral angle would be between the benzyl ring and the benzothiophene ring system. Computational methods like Density Functional Theory (DFT) or molecular mechanics force fields would be used to rotate this bond systematically and calculate the energy at each step to identify low-energy conformers.

Table 1: Illustrative Conformational Energy Profile of a Benzyl-Substituted Heterocycle

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 5.0 Eclipsed (High Energy)
60 0.5 Gauche
90 0.0 Orthogonal (Lowest Energy)
120 0.6 Gauche
180 4.5 Eclipsed (High Energy)

Note: This table is illustrative and represents a typical energy profile for rotation around a single bond connecting two aromatic rings. The exact values for this compound would require specific calculations.

The energy required to rotate around a specific bond is known as the rotational barrier. Calculating this barrier provides information about the configurational stability of the molecule and the likelihood of interconversion between different conformers at a given temperature. Dynamic NMR spectroscopy and computational methods like DFT are often used to determine these barriers nih.govmontana.edunih.gov.

For instance, studies on N-benzhydrylformamides have used DFT calculations at the M06-2X/6-311+G* level of theory to satisfactorily reproduce experimental rotational barriers nih.gov. In another example involving biphenyls, DFT was used to calculate the energy difference between the ground state (dihedral angle, φ = 45°) and the transition state (dihedral angle, φ = 0°) to determine the activation energy for rotation biomedres.us. These computational approaches can be directly applied to this compound to determine the barrier to rotation around the C-C bond linking the benzyl and benzothiophene moieties. The magnitude of this barrier would indicate how easily the benzyl group can rotate, which can be crucial for its interaction with biological targets.

Table 2: Calculated Rotational Barriers for Various Molecular Scaffolds

Compound Type Rotational Barrier (kcal/mol) Computational Method
Biphenyls 1.9 - 3.3 B3LYP/6-311++G(d,p) biomedres.us
N-Benzhydrylformamides 20 - 23 M06-2X/6-311+G* nih.gov
3-(o-aryl)-5-methyl-rhodanines ~15-20 (experimental) DFT (for comparison) nih.gov

Note: This table presents data for different classes of compounds to illustrate the range of rotational barriers and the methods used for their calculation.

Prediction and Characterization of Molecular Interactions

Understanding how a molecule like this compound interacts with other molecules, particularly biological macromolecules like proteins, is fundamental to its potential applications. Molecular docking and molecular dynamics simulations are two powerful computational techniques used for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex fums.ac.ir. This technique is widely used in drug design to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

For derivatives of benzothiophene and the related benzimidazole scaffold, molecular docking has been used to study their interactions with various protein targets. For example, docking studies on benzothiophene derivatives with the CB2 cannabinoid receptor revealed a π-cation interaction with Lys109, which could be key for selectivity nih.gov. In another study, docking was used to investigate the binding of 1-benzothiophene-2-carboxylic acid with different enzymes to explore its potential anti-viral and anti-inflammatory effects nih.gov. Similarly, docking simulations of this compound into the active site of a target protein could identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity.

Table 3: Illustrative Molecular Docking Results for a Benzothiophene Analogue

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Kinase A -8.5 LYS72, GLU91 Hydrogen Bond, π-cation
Protease B -7.9 VAL32, ILE50 Hydrophobic
Receptor C -9.2 PHE257, TRP314 π-π Stacking

Note: This table provides hypothetical docking results to illustrate the type of data generated from such simulations.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation calculates the forces between atoms and uses these forces to simulate the motions of the atoms and molecules youtube.comyoutube.com. In the context of ligand-receptor interactions, MD simulations are used to assess the stability of a docked complex and to observe the conformational changes that may occur upon binding mdpi.com.

For benzimidazole and benzothiazole derivatives, MD simulations have been performed to study the stability of ligand-protein complexes by analyzing parameters like the root-mean-square deviation (RMSD) nih.govnih.gov. A stable complex is often indicated by a low and stable RMSD value over the course of the simulation nih.gov. MD simulations of a this compound-protein complex would allow for the refinement of the docked pose, the analysis of the stability of key interactions, and the calculation of binding free energies using methods like MM/PBSA to provide a more accurate estimate of the binding affinity nih.gov.

Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description Indication of Stability
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure. Low and stable values suggest the complex is in equilibrium.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues over time. Highlights flexible regions of the protein or ligand.
Radius of Gyration (Rg) Measures the compactness of the protein structure. A stable Rg value suggests the protein's overall fold is maintained.
Hydrogen Bonds The number of hydrogen bonds formed between the ligand and receptor over time. A consistent number of key hydrogen bonds indicates stable binding.

Advanced Analytical Methodologies in 5 Benzylbenzothiophene Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C). wikipedia.orgrsc.org The principle of NMR involves the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, causing transitions between nuclear spin states. rsc.orgyoutube.com The precise frequency at which a nucleus resonates, known as the chemical shift (δ), is highly sensitive to its local electronic environment, offering clues about the functional groups and neighboring atoms. basicmedicalkey.comorganicchemistrydata.org

For 5-Benzylbenzothiophene, ¹H NMR and ¹³C NMR spectra would provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for the aromatic protons on both the benzothiophene (B83047) and the benzyl (B1604629) rings, as well as the characteristic signal for the benzylic methylene (-CH₂-) protons. The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents and their position on the ring. The integration of the signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity), arising from spin-spin coupling, reveal the number of adjacent protons. wikipedia.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would display separate signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the sp²-hybridized aromatic and thiophene (B33073) carbons and the sp³-hybridized benzylic carbon.

The expected NMR data provides a powerful fingerprint for the structural confirmation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted Chemical Shift (ppm) Multiplicity
H (Benzylic) ¹H ~4.1 Singlet (s)
H (Aromatic) ¹H ~7.0 - 8.0 Multiplets (m)
C (Benzylic) ¹³C ~39 -

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides crucial information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized and the resulting molecular ion and any fragment ions are separated and detected based on their m/z values.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring m/z values with very high accuracy (typically to four or five decimal places). researchgate.netyoutube.com This high precision allows for the determination of the exact molecular formula of a compound from its measured mass, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. researchgate.net

For this compound (C₁₅H₁₂S), HRMS would confirm the elemental composition by matching the experimentally measured mass of the molecular ion [M]⁺ to its calculated exact mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. A common fragmentation pathway for this compound would be the cleavage of the bond between the benzothiophene core and the benzyl group, leading to the formation of a stable tropylium ion (C₇H₇⁺) or a benzyl radical.

Table 2: Expected HRMS Data for this compound

Species Formula Calculated Exact Mass (m/z)
Molecular Ion [M]⁺ C₁₅H₁₂S⁺ 224.0659
Tropylium Ion C₇H₇⁺ 91.0548

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.cz An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹).

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The benzylic -CH₂- group would show stretching vibrations just below 3000 cm⁻¹. openstax.org

Aromatic C=C stretching: These appear as a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-H bending: Vibrations for out-of-plane bending of aromatic C-H bonds appear in the fingerprint region (below 1000 cm⁻¹), and their pattern can sometimes give information about the substitution pattern of the aromatic rings. libretexts.org

The presence and position of these bands help to confirm the presence of the aromatic rings and the benzylic group.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Assignment
3000 - 3100 Medium-Weak Aromatic C-H Stretch
2850 - 2960 Medium-Weak Aliphatic C-H Stretch (Benzylic)
1450 - 1600 Medium-Weak Aromatic C=C Ring Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. msu.edu Molecules containing π-electron systems, such as aromatic rings, are known as chromophores and typically exhibit strong UV-Vis absorption. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular chromophore. libretexts.org

The structure of this compound contains two significant chromophores: the benzothiophene system and the benzyl group. The conjugated π-system of the benzothiophene moiety would be expected to give rise to strong absorptions in the UV region, typically corresponding to π→π* electronic transitions. wikipedia.org The analysis of the UV-Vis spectrum can provide qualitative information about the extent of conjugation within the molecule.

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Typical λmax Range (nm) Structural Feature
π→π* 250 - 350 Conjugated Benzothiophene System

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an analytical technique that provides the most definitive three-dimensional structural information for a compound that can be grown as a suitable single crystal. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.net

While X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules, this compound is an achiral molecule. researchgate.netnih.gov For an achiral compound like this, X-ray crystallography serves to provide an unambiguous confirmation of its molecular structure. The technique would definitively establish the connectivity of the atoms, the planarity of the benzothiophene ring system, the orientation of the benzyl substituent relative to the core, and the details of how the molecules pack together in the solid state. This provides an absolute structural proof that complements the spectroscopic data. nih.gov

Integrated Analytical Approaches for Comprehensive Analysis

While each analytical technique provides valuable pieces of the structural puzzle, a truly comprehensive and unambiguous characterization of this compound is achieved by integrating the data from all methods. This integrated approach ensures that the proposed structure is consistent with all experimental evidence.

The process involves a synergistic use of the techniques:

HRMS provides the exact molecular formula (C₁₅H₁₂S).

IR Spectroscopy confirms the presence of key functional features like aromatic rings and C-H bonds.

NMR Spectroscopy (¹H and ¹³C) elucidates the specific carbon-hydrogen framework, showing the connectivity of the atoms and the relationship between the benzyl and benzothiophene fragments.

UV-Vis Spectroscopy confirms the presence of the conjugated aromatic π-electron system.

By combining the information from these complementary techniques, a complete and irrefutable structural assignment for this compound can be made, forming the bedrock of any further research into its chemical or physical properties.

Medicinal Chemistry Perspectives on Benzothiophene Scaffolds As Structural Motifs Focus on 5 Benzylbenzothiophene Derivatives

Role of Benzothiophene (B83047) as a Privileged Structure in Drug Discovery

The benzothiophene scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is recognized as a privileged structure in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a diverse range of biological targets. nih.govscielo.br The versatility of the benzothiophene core allows it to serve as a foundational framework for developing ligands for various receptors and enzymes. nih.gov

Compounds incorporating the benzothiophene moiety have been developed for a wide array of therapeutic applications, including as anti-inflammatory agents, anticancer therapeutics, and antimicrobial agents. nih.govbenthamdirect.com Its structural features, including its relative rigidity, lipophilicity, and the presence of a sulfur heteroatom, contribute to its favorable pharmacophore and pharmacokinetic properties. nih.gov The sulfur atom can engage in specific interactions with biological targets, and the bicyclic ring system provides a stable platform for the strategic placement of various functional groups to modulate activity and selectivity. nih.gov This inherent versatility makes the benzothiophene scaffold an attractive starting point for the design of novel therapeutic agents. nih.gov For instance, the well-known drug Raloxifene, which contains a benzothiophene core, is used for the treatment of osteoporosis and breast cancer. nih.gov

Structure-Activity Relationship (SAR) Investigations of Benzothiophene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzothiophene derivatives influences their biological activity. These investigations systematically modify the benzothiophene scaffold to identify key structural features responsible for target binding and efficacy. nih.gov

For many benzothiophene-based compounds, the nature and position of substituents on both the benzene and thiophene rings are critical determinants of pharmacological activity. rsc.orgresearchgate.net For example, in the development of antimicrobial agents, SAR studies have shown that specific substitutions can enhance potency against various bacterial and fungal strains. uwf.edu Similarly, for anti-inflammatory applications, modifications to the core structure have led to the identification of potent inhibitors of key inflammatory enzymes. nih.gov

The introduction of a benzyl (B1604629) group, as in 5-benzylbenzothiophene, can significantly impact a molecule's properties. The benzyl moiety can influence lipophilicity, which affects cell permeability and bioavailability. Furthermore, the aromatic ring of the benzyl group can participate in crucial π-stacking interactions within a target's binding site, potentially enhancing affinity. The position of this group, at C-5, directs its spatial orientation, which is a critical factor in achieving a complementary fit with the target protein. General SAR studies on benzothiophene derivatives have shown that substitutions at various positions can drastically alter their biological profiles, from anti-inflammatory to anticancer activity. nih.govrsc.org

Table 1: Summary of General SAR Findings for Benzothiophene Derivatives

Position of SubstitutionEffect on Biological ActivityExample Target Class
C-2 PositionOften critical for potency; substitution can modulate receptor affinity.Cannabinoid Receptors nih.gov
C-3 PositionModifications can influence selectivity and mechanism of action (e.g., agonist vs. antagonist).Estrogen Receptors rsc.org
C-5 PositionSubstituents can enhance binding through hydrophobic or aromatic interactions.Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors rsc.org
C-6 PositionIntroduction of groups like methoxy (B1213986) can be crucial for activity, as seen in Raloxifene.Estrogen Receptors nih.gov

Mechanistic Studies of Ligand-Target Interactions (In Vitro)

Understanding the interaction between a ligand and its target at a molecular level is crucial for rational drug design. For benzothiophene derivatives, techniques such as X-ray crystallography and molecular docking have elucidated how these molecules fit into the binding pockets of various proteins. nih.govnih.gov These studies reveal the specific orientation, conformation, and key contact points that govern the ligand-target recognition process. researchgate.net

For example, docking studies with benzothiophene derivatives designed as cannabinoid receptor ligands have shown that the benzothiophene core typically anchors the molecule within a hydrophobic pocket of the receptor. nih.gov The specific substituents then form additional interactions with surrounding amino acid residues, dictating the compound's affinity and selectivity. nih.gov In the case of cholinesterase inhibitors, the benzothiophene scaffold has been observed to position itself within the active site gorge, allowing for interactions with key residues that are critical for enzymatic activity. nih.gov The binding mode is highly conserved among similar derivatives, with substituents influencing the finer details of the interaction. nih.gov

The stability and specificity of the ligand-target complex are determined by a network of non-covalent interactions. For benzothiophene derivatives, several types of interactions are consistently observed.

Hydrogen Bonding: Although the benzothiophene core itself is not a strong hydrogen bond donor or acceptor, substituents attached to it frequently are. Hydroxyl, amino, or carbonyl groups on the scaffold can form critical hydrogen bonds with polar residues in the binding pocket, significantly contributing to binding affinity. researchgate.net

π-π Stacking: The aromatic nature of the benzothiophene ring system makes it an ideal candidate for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.netrsc.org These interactions are a major stabilizing force. In derivatives like this compound, the additional phenyl ring from the benzyl group provides another opportunity for such stabilizing π-stacking interactions. researchgate.net

Hydrophobic and Van der Waals Interactions: The largely nonpolar surface of the benzothiophene ring engages in extensive hydrophobic and van der Waals interactions with nonpolar residues in the binding site, which is often a primary driver of binding. nih.gov

Halogen Bonding: In derivatives containing halogens (e.g., chloro, bromo), halogen bonds can form with electron-rich atoms like oxygen, contributing to the stability and geometry of the binding complex. researchgate.net Docking assays of certain benzothiophene derivatives with the CB2 cannabinoid receptor revealed a π-cation interaction with Lys109, which may be key for selectivity. nih.gov

Table 2: Key Molecular Interactions of Benzothiophene Derivatives with Biological Targets

Interaction TypeInteracting Residues (Examples)Significance
π-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Stabilizes the ligand in the binding pocket. researchgate.net
Hydrogen BondingGlutamic Acid (Glu), Arginine (Arg), Serine (Ser)Provides specificity and enhances affinity. nih.gov
Hydrophobic InteractionsIsoleucine (Ile), Leucine (Leu), Valine (Val)Major driver for binding within nonpolar pockets. nih.gov
π-Cation InteractionLysine (Lys)Can play a key role in receptor selectivity. nih.gov

Computational methods are indispensable tools in modern drug discovery for predicting and analyzing drug-target interactions (DTIs). imist.ma Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. nih.govresearchgate.net

QSAR models establish a mathematical correlation between the chemical structures of benzothiophene derivatives and their biological activities. imist.maimist.ma These models help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are predictive of a compound's potency, guiding the design of more effective analogs. researchgate.net Molecular docking simulates the binding of a ligand to a target protein's three-dimensional structure, predicting the preferred binding pose and estimating the binding affinity. imist.ma This approach has been successfully applied to benzothiophene derivatives to understand their interactions with targets like the estrogen receptor and various bacterial enzymes. nih.govimist.ma

Network-Based Inference (NBI) represents a powerful systems pharmacology approach for predicting novel DTIs. plos.orgnih.gov Unlike methods that rely on the structural similarity of ligands or targets, NBI utilizes the topology of a known drug-target interaction network. plos.org The fundamental principle is that if a drug interacts with a certain set of targets, it is more likely to interact with other targets that are "close" to the known targets within the network. stanford.edu

The NBI algorithm operates on a bipartite graph composed of drugs and their known protein targets. plos.org It predicts new interactions by a process analogous to resource diffusion. plos.org For a given drug, resources are initially allocated to its known targets. These resources are then redistributed across the network, flowing from the initial targets to other proteins based on the network's connectivity. Proteins that accumulate a significant amount of these resources are predicted as new potential targets for that drug. plos.orgnih.gov This method has proven effective for drug repositioning and identifying the polypharmacological features of existing drugs. plos.org For a privileged scaffold like benzothiophene, which is known to interact with multiple targets, NBI can be a valuable tool to systematically predict additional, previously unknown targets, thereby uncovering new therapeutic opportunities. nih.gov

Computational Prediction of Drug-Target Interactions

Genomic Expression Similarity Approaches

Genomic expression similarity approaches represent a powerful tool in modern drug discovery for elucidating the mechanism of action of novel compounds, identifying potential new therapeutic indications, and predicting off-target effects. One of the most prominent examples of this methodology is the Connectivity Map (CMap), a large-scale database of gene expression profiles from human cell lines treated with a multitude of small molecules. broadinstitute.orgbroadinstitute.org

The fundamental principle of this approach is that compounds with similar biological activities will induce similar changes in gene expression. By treating a panel of cultured human cells with a compound of interest, such as a this compound derivative, and subsequently profiling the genome-wide messenger RNA (mRNA) expression, a unique "gene expression signature" for that compound can be generated. This signature is then compared to the extensive database of signatures from existing drugs and bioactive molecules.

A high degree of similarity between the gene expression signature of a novel this compound derivative and that of a known drug can suggest that they share a common mechanism of action or target similar cellular pathways. For instance, if a this compound derivative elicits a gene expression profile similar to that of a known kinase inhibitor, it would be a strong indicator to investigate its potential as an inhibitor of that or related kinases.

Conversely, if a compound's signature is highly anti-correlated with a disease-specific gene expression signature, it may suggest a potential therapeutic application for that disease. This in silico approach allows for the rapid generation of hypotheses that can then be validated through targeted biological assays. nih.gov

Research Findings:

Currently, a comprehensive search of the scientific literature does not reveal specific studies that have applied genomic expression similarity approaches, such as the Connectivity Map, to this compound or its close derivatives. While the benzothiophene scaffold is prevalent in many biologically active compounds, the specific analysis of their induced gene expression profiles to establish connections with other drugs or diseases has not been extensively reported. nih.govmdpi.com The following table illustrates a hypothetical application of this approach for a novel this compound derivative.

Compound ID Cell Line Top Positive Correlation (Connectivity Score) Inferred Mechanism of Action Top Negative Correlation (Connectivity Score) Potential Therapeutic Indication
This compound-XMCF-7Drug Y (HDAC Inhibitor) (0.85)HDAC InhibitionAlzheimer's Disease Signature (-0.79)Alzheimer's Disease
This compound-YPC-3Drug Z (PI3K Inhibitor) (0.91)PI3K Pathway InhibitionParkinson's Disease Signature (-0.82)Parkinson's Disease

This table is for illustrative purposes only and does not represent actual experimental data.

The lack of published data in this specific area highlights a potential opportunity for future research. Applying genomic expression similarity approaches to a library of this compound derivatives could rapidly uncover novel biological activities and provide valuable insights into their mechanisms of action, thereby accelerating their development as potential therapeutic agents.

Application in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for the discovery of high-quality lead compounds. drughunter.comwikipedia.org This approach begins with the screening of a library of low-molecular-weight compounds, or "fragments" (typically with a molecular weight of <300 Da), to identify those that bind to the target protein, albeit with weak affinity. nih.gov These initial fragment hits then serve as starting points for the rational design of more potent and selective drug candidates through a process of fragment growing, linking, or merging. frontiersin.org

The benzothiophene core is an attractive scaffold for inclusion in fragment libraries due to several key features:

Structural Rigidity: The fused ring system provides a well-defined and rigid core, which can reduce the entropic penalty upon binding to a target.

Chemical Tractability: The benzothiophene ring can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space around the core fragment. wisdomlib.org

Favorable Physicochemical Properties: Benzothiophene derivatives can often be designed to adhere to the "Rule of Three," a set of guidelines for the properties of effective fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). wikipedia.org

Research Findings:

While the benzothiophene moiety is present in numerous approved drugs, specific and detailed examples of the de novo application of the this compound fragment in a fragment-based drug design campaign are not extensively documented in the current scientific literature. researchgate.netresearchgate.net However, the utility of the broader thiophene scaffold in FBDD has been demonstrated. The principles of FBDD strongly support the potential of this compound as a valuable fragment.

The following table outlines the theoretical properties of this compound as a fragment and its potential for elaboration in an FBDD campaign.

Fragment Molecular Weight (Da) cLogP H-Bond Donors H-Bond Acceptors Potential Growth Vectors Potential Target Classes
This compound224.314.500Benzyl ring, Positions 2, 3, 4, 6, 7 of benzothiopheneKinases, Proteases, GPCRs

This data is calculated and theoretical, serving to illustrate the potential of the fragment.

In a hypothetical FBDD campaign, a library of fragments including this compound would be screened against a therapeutic target using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. drugdiscoverychemistry.comnih.gov Upon identification of a this compound hit, its binding mode to the target would be determined. This structural information would then guide the synthetic chemistry efforts to "grow" the fragment by adding chemical functionality at its potential growth vectors to enhance its affinity and selectivity for the target protein. For instance, functional groups could be added to the benzyl ring or other positions on the benzothiophene core to form additional interactions with the protein's binding site.

Q & A

What are the standard protocols for synthesizing 5-Benzylbenzothiophene in laboratory settings?

Answer:
Synthesis of this compound requires precise control of reaction parameters. Key steps include:

  • Temperature Control : Maintain reaction temperatures between 60–80°C to prevent side reactions and ensure optimal yield .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while non-polar solvents (e.g., toluene) improve selectivity for benzothiophene derivatives .
  • Reaction Time : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to terminate the process at peak product formation .
  • Purification : Use column chromatography with silica gel or recrystallization to isolate high-purity compounds .

How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural validation employs a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm benzyl group attachment to the benzothiophene core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.